3-Hydroxycyprodime

Description

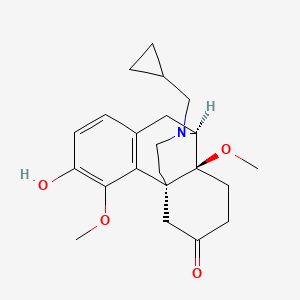

3-Hydroxycyprodime is a semisynthetic opioid receptor antagonist derived from naltrexone, a thebaine analogue. It is characterized by the introduction of a 3-hydroxyl (3-OH) group into the cyprodime scaffold, which significantly alters its pharmacological profile . Synthesized via a multi-step process involving 14-O-benzylation and catalytic hydrogenation, this compound has been pivotal in opioid receptor research due to its high receptor affinity and pure antagonist activity .

Properties

Molecular Formula |

C22H29NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(1S,9S,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |

InChI |

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22+/m0/s1 |

InChI Key |

HHLFEKGPFKSEJX-YUXAGFNASA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1[C@@]34CCN([C@@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O |

Canonical SMILES |

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Cyprodime vs. 3-Hydroxycyprodime

- Cyprodime : Lacks the 3-OH group. It is a pure opioid antagonist with selective mu (μ) opioid receptor affinity.

- This compound : The addition of the 3-OH group enhances μ-opioid receptor binding affinity compared to cyprodime, as demonstrated in mouse vas deferens (MVD) and guinea pig ileum (GPI) assays .

Effect of 14-O-Benzylation

- In cyprodime, 14-O-benzylation increases opioid receptor affinity.

Pharmacological Activity

| Compound | Receptor Affinity (μ-opioid) | Agonist/Antagonist Activity | Key Structural Features |

|---|---|---|---|

| Cyprodime | Moderate | Pure antagonist | No 3-OH; 14-O-alkyl modifications |

| This compound | High | Pure antagonist | 3-OH; 14-O-benzyl group |

| 14-O-Benzyl Cyprodime | Enhanced vs. cyprodime | Pure antagonist | 14-O-benzyl; no 3-OH |

Key Findings :

- The 3-OH group in this compound enhances hydrogen bonding with opioid receptors, increasing its binding potency without converting it to an agonist .

- Unlike cyprodime derivatives, this compound’s pharmacological profile remains stable despite structural modifications, making it a reliable tool for studying receptor antagonism .

Comparison with Other 14-Alkoxymorphinans

- 14-Methoxy-N-methylmorphinan-6-one: A potent opioid agonist, contrasting with this compound’s antagonist activity. This highlights how minor structural changes (e.g., methoxy vs. hydroxy groups) can radically alter functionality .

- 6α- and 6β-N-Heterocyclic Naltrexamine Derivatives : These compounds exhibit mixed agonist-antagonist profiles, whereas this compound maintains pure antagonism, underscoring its selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.